Sodium;2-chlorobenzenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-chlorobenzenesulfinic acid, also known as sodium 2-chlorobenzenesulfinate, is a white crystalline solid with the chemical formula C6H4ClNaO2S. It is soluble in water and exhibits both hydrophilic and reducing properties. This compound is commonly used as a reagent in organic synthesis and has various applications in different fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;2-chlorobenzenesulfinic acid is typically synthesized by reacting 2-chlorobenzenesulfonyl chloride with a base such as sodium hydroxide. The reaction proceeds as follows:
C6H4ClSO2Cl+2NaOH→C6H4ClSO2Na+NaCl+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl chloride to the sulfinic acid salt .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically conducted in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;2-chlorobenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzenesulfonic acid.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products:
Oxidation: 2-chlorobenzenesulfonic acid.
Reduction: Various reduced sulfur compounds.
Substitution: A wide range of substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Sodium;2-chlorobenzenesulfinic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium;2-chlorobenzenesulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to exert its effects. The specific pathways involved depend on the type of reaction and the target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzenesulfonic acid sodium salt: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
Benzenesulfinic acid sodium salt: Lacks the chlorine substituent, making it less reactive in certain reactions.
Uniqueness: Sodium;2-chlorobenzenesulfinic acid is unique due to the presence of both the chlorine substituent and the sulfinic acid group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C6H5ClNaO2S+ |
---|---|
Molekulargewicht |
199.61 g/mol |
IUPAC-Name |
sodium;2-chlorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1 |
InChI-Schlüssel |
UTTKMJVQWOVAIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)O)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.